molecular formula C7H17NO4 B14705362 3-[Bis(2-hydroxyethyl)amino]propane-1,2-diol CAS No. 13317-96-9

3-[Bis(2-hydroxyethyl)amino]propane-1,2-diol

Cat. No.: B14705362
CAS No.: 13317-96-9
M. Wt: 179.21 g/mol
InChI Key: KDISOQKLYCBGFY-UHFFFAOYSA-N
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Description

3-[Bis(2-hydroxyethyl)amino]propane-1,2-diol, also known as Bis-Tris, is a zwitterionic buffering agent widely used in biochemistry and molecular biology. It is a member of the Tris family of buffers and is known for its ability to maintain a stable pH in biological and chemical systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Bis(2-hydroxyethyl)amino]propane-1,2-diol typically involves the reaction of tris(hydroxymethyl)aminomethane (Tris) with ethylene oxide. The process can be summarized as follows:

  • Dissolve Tris in water and heat the solution to 80°C.
  • Add ethylene oxide dropwise to the solution while maintaining the temperature.
  • Allow the reaction to proceed for several hours until the desired product is formed.
  • Purify the product by recrystallization from ethanol .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[Bis(2-hydroxyethyl)amino]propane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Simpler alcohols.

    Substitution: Halides and amines.

Scientific Research Applications

3-[Bis(2-hydroxyethyl)amino]propane-1,2-diol has a wide range of applications in scientific research:

Mechanism of Action

The buffering action of 3-[Bis(2-hydroxyethyl)amino]propane-1,2-diol is due to its ability to accept and donate protons, thereby maintaining a stable pH. The compound interacts with hydrogen ions (H⁺) and hydroxide ions (OH⁻) in solution, preventing significant changes in pH. This property is crucial in biological systems where enzyme activity and cellular functions are pH-dependent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[Bis(2-hydroxyethyl)amino]propane-1,2-diol is unique due to its zwitterionic nature, which allows it to maintain a stable pH over a wide range of conditions. Its ability to form stable complexes with metal ions also makes it valuable in various applications .

Properties

CAS No.

13317-96-9

Molecular Formula

C7H17NO4

Molecular Weight

179.21 g/mol

IUPAC Name

3-[bis(2-hydroxyethyl)amino]propane-1,2-diol

InChI

InChI=1S/C7H17NO4/c9-3-1-8(2-4-10)5-7(12)6-11/h7,9-12H,1-6H2

InChI Key

KDISOQKLYCBGFY-UHFFFAOYSA-N

Canonical SMILES

C(CO)N(CCO)CC(CO)O

Origin of Product

United States

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